molecular formula C13H16N6O2S2 B2689610 N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)benzo[c][1,2,5]thiadiazole-4-sulfonamide CAS No. 2034335-24-3

N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)benzo[c][1,2,5]thiadiazole-4-sulfonamide

Numéro de catalogue B2689610
Numéro CAS: 2034335-24-3
Poids moléculaire: 352.43
Clé InChI: YYYCUXFQWIIVAV-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)benzo[c][1,2,5]thiadiazole-4-sulfonamide is a useful research compound. Its molecular formula is C13H16N6O2S2 and its molecular weight is 352.43. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Chemical Synthesis and Catalysis

N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)benzo[c][1,2,5]thiadiazole-4-sulfonamide is involved in advanced chemical synthesis processes, particularly in the creation of cyclic sulfonamides through intramolecular Diels-Alder reactions. These reactions are foundational in synthesizing novel cyclic compounds with potential applications in drug development and materials science. For example, this chemistry has been utilized to synthesize a histamine H3 receptor antagonist, showcasing its potential in therapeutic applications (Greig, Tozer, & Wright, 2001).

Inhibition of Human Carbonic Anhydrase Isozymes

The compound shows significant activity in inhibiting human carbonic anhydrase isozymes, which are crucial for maintaining pH balance in tissues and are therapeutic targets for treating conditions like glaucoma, epilepsy, and mountain sickness. Research has demonstrated its efficacy in inhibiting isozymes I, II, IX, and XII, indicating its potential as a therapeutic agent against various health conditions, including cancer due to its inhibition of tumor-associated isozymes (Alafeefy et al., 2015).

Hybrid Compound Development

The hybridization of sulfonamides with different pharmaceutically active heterocyclic moieties leads to the creation of sulfonamide hybrids, showing a wide variety of biological activities. This approach has been highlighted as a promising direction for developing new therapeutic agents, demonstrating the compound's versatility in drug development (Ghomashi et al., 2022).

Antimicrobial and Antiproliferative Agents

This compound derivatives have been explored as antimicrobial and antiproliferative agents. These derivatives, through their biological activity, provide insights into the development of new treatments for infections and cancer, underscoring the compound's potential in addressing a broad spectrum of diseases (Abd El-Gilil, 2019).

VEGFR-2 Inhibition

The compound's derivatives have also been investigated for their role in inhibiting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key target in cancer therapy. By blocking VEGFR-2, these compounds can potentially inhibit tumor growth and angiogenesis, offering a pathway to novel cancer treatments (Ghorab et al., 2016).

Propriétés

IUPAC Name

N-[3-methyl-1-(triazol-1-yl)butan-2-yl]-2,1,3-benzothiadiazole-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N6O2S2/c1-9(2)11(8-19-7-6-14-18-19)17-23(20,21)12-5-3-4-10-13(12)16-22-15-10/h3-7,9,11,17H,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYYCUXFQWIIVAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(CN1C=CN=N1)NS(=O)(=O)C2=CC=CC3=NSN=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N6O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.